3-Iodo-2-methoxy-4,6-dimethylpyridine
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Overview
Description
3-Iodo-2-methoxy-4,6-dimethylpyridine is a chemical compound with the molecular formula C8H10INO It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of an iodine atom at the third position, a methoxy group at the second position, and two methyl groups at the fourth and sixth positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methoxy-4,6-dimethylpyridine typically involves the iodination of 2-methoxy-4,6-dimethylpyridine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the pyridine ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2-methoxy-4,6-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Products with various functional groups replacing the iodine atom.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction: Deiodinated pyridine derivatives or modified pyridine rings.
Scientific Research Applications
3-Iodo-2-methoxy-4,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-2-methoxy-4,6-dimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and iodine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,6-dimethylpyridine: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
3-Bromo-2-methoxy-4,6-dimethylpyridine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
3-Chloro-2-methoxy-4,6-dimethylpyridine: Contains a chlorine atom, which can affect its chemical properties and reactivity.
Uniqueness
3-Iodo-2-methoxy-4,6-dimethylpyridine is unique due to the presence of the iodine atom, which can participate in specific reactions that other halogenated derivatives may not. The combination of the methoxy and iodine groups provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-iodo-2-methoxy-4,6-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-5-4-6(2)10-8(11-3)7(5)9/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZXHYPNYAKRAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1I)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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